N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea
Description
Properties
Molecular Formula |
C25H26F7N3OS |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-[(2R)-2-(4-fluorophenyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]thiourea |
InChI |
InChI=1S/C25H26F7N3OS/c1-23(2,3)20(21(36)35-10-4-5-19(35)14-6-8-17(26)9-7-14)34-22(37)33-18-12-15(24(27,28)29)11-16(13-18)25(30,31)32/h6-9,11-13,19-20H,4-5,10H2,1-3H3,(H2,33,34,37)/t19-,20-/m1/s1 |
InChI Key |
JSUHMKCYAVUZCO-WOJBJXKFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@@H]1C2=CC=C(C=C2)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCCC1C2=CC=C(C=C2)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-bis(trifluoromethyl)aniline, 4-fluorophenylpyrrolidine, and isocyanates.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.
Reaction Steps: The synthesis may involve multiple steps, including nucleophilic substitution, acylation, and thiourea formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated solvents, strong bases or acids, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of advanced materials, coatings, and agricultural chemicals.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares the target compound with structurally related thiourea derivatives:
Key Findings
Substituent Effects :
- Trifluoromethyl groups enhance lipophilicity across all compounds, but bulky substituents (e.g., binaphthalene in ) may limit bioavailability.
- Piperazine/pyrrolidine rings ( vs. target compound) show divergent binding modes due to ring size and substituent positioning.
Stereochemical Impact :
- The (1S,2R) configuration in the target compound contrasts with (1S,2S) in and (1R,2R) in , suggesting distinct enantioselectivity profiles.
- Binaphthalene-based thioureas () exploit axial chirality for asymmetric catalysis, unlike the target compound’s localized stereocenters.
Applications: Agricultural vs. Therapeutic: Diafenthiuron () is pesticidal, whereas patent compounds () and binaphthalene derivatives () target enzyme inhibition or catalysis. Safety: Cyclohexyl derivatives () require inert storage, while dimethylamino analogs () may offer improved safety profiles.
Synthetic Complexity :
- Binaphthalene derivatives () demand multi-step synthesis, increasing cost vs. simpler cyclohexyl analogs ().
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H23F6N3S
- Molecular Weight : 433.46 g/mol
- CAS Number : 12676251
The compound features a thiourea structure which is known for its diverse biological activities, including antitumor and antimicrobial effects.
Thiourea derivatives have been studied for their ability to inhibit various enzymes and pathways involved in disease processes. The specific compound has shown promise in:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinases such as MEK and Raf, which are crucial in cancer signaling pathways. For instance, compounds with similar structures have been noted for their ability to inhibit the phosphorylation of ERK1/2, leading to reduced cell proliferation in cancer models .
- Antitumor Activity : In preclinical studies, thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The inhibition of tumor growth was observed in xenograft models when treated with related compounds .
Case Studies
- Inhibition of Tumor Growth : A study involving a structurally similar thiourea compound demonstrated significant inhibition of tumor growth in xenograft models. The IC50 values indicated potent activity against specific cancer cell lines, suggesting that the compound could be a candidate for further development in oncology .
- Enzyme Inhibition Studies : Research on related thiourea compounds has shown that they can effectively inhibit enzyme activities linked to tumor progression. For example, one study reported an IC50 value of 14 nmol/L against purified MEK1 . This suggests that this compound may exhibit similar inhibitory effects.
Comparative Analysis
| Compound Name | Biological Activity | IC50 (nM) | Target |
|---|---|---|---|
| N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-... | Antitumor | TBD | MEK1 |
| ARRY-142886 | Antitumor | 14 | MEK1 |
| Other Thiourea Derivatives | Enzyme Inhibition | Variable | Various |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
